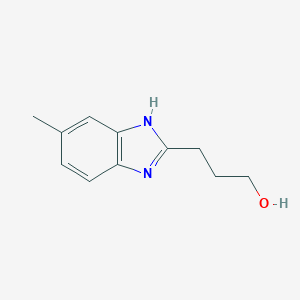

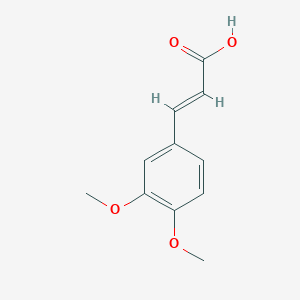

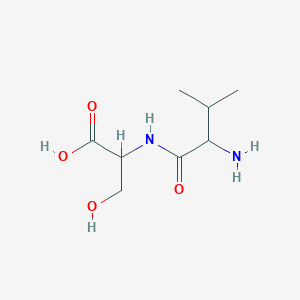

![molecular formula C14H12O2 B083965 2-([1,1'-Biphenyl]-2-yl)acetic acid CAS No. 14676-52-9](/img/structure/B83965.png)

2-([1,1'-Biphenyl]-2-yl)acetic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of biphenyl-4,4′-diacetic acid, a closely related derivative featuring two acetic acid side arms symmetrically attached to a biphenyl system, has been achieved through a three-stage organic strategy. This process was meticulously characterized by elemental analysis, various spectroscopic techniques (FT-IR, Raman, 1H and 13C NMR), as well as thermogravimetric and TG–FT-IR coupled measurements, demonstrating the compound's considerable thermal stability (Sienkiewicz-Gromiuk et al., 2014).

Molecular Structure Analysis

Structural studies of the synthesized biphenyl-4,4′-diacetic acid revealed that it crystallizes in the monoclinic P21/c space group, with intermolecular O-H⋯O hydrogen bonding playing a significant role between the carboxylic groups of adjacent molecules. The occurrence of intermolecularly associated carboxylic groups was corroborated through vibrational spectra analysis, further emphasizing the compound's stable molecular structure under varying conditions (Sienkiewicz-Gromiuk et al., 2014).

Chemical Reactions and Properties

The compound showcases a remarkable chemical versatility, participating in multifaceted reactions and forming various derivatives. For instance, derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide under specific conditions, yielding ketene dithioacetals after alkylation, demonstrating the compound's reactive adaptability and potential for further chemical modifications (Dölling et al., 1993).

Physical Properties Analysis

The physical properties of biphenyl-4,4′-diacetic acid, including its thermal stability and phase purity, have been thoroughly investigated. X-ray powder diffraction confirmed the material's phase purity, while thermal analysis in both air and nitrogen atmospheres showcased its considerable stability, a characteristic that is crucial for its handling and application in various scientific endeavors (Sienkiewicz-Gromiuk et al., 2014).

Aplicaciones Científicas De Investigación

“2-([1,1’-Biphenyl]-2-yl)acetic acid”是一种有机化合物,属于联苯和衍生物的类别 。这些是含有通过C-C键连接在一起的两个苯环的有机化合物 。然而,关于“2-([1,1’-Biphenyl]-2-yl)acetic acid”的具体应用,目前的文献资料并不多 。

此外,我找到的一些信息显示,这种化合物的纯度为98%,它是固态,并且在密封干燥的环境下,室温下储存 。这可能意味着它在某些实验条件下有特定的应用,但具体的应用领域和方法需要进一步的研究和探索。

对于您的问题,我建议您咨询相关领域的专家或者查阅更多的科研文献,以获取更准确和详细的信息。如果您有其他问题,欢迎随时向我提问。我会尽我所能提供帮助。 。

“2-([1,1’-Biphenyl]-2-yl)acetic acid”是一种有机化合物,属于联苯和衍生物的类别 。这些是含有通过C-C键连接在一起的两个苯环的有机化合物 。然而,关于“2-([1,1’-Biphenyl]-2-yl)acetic acid”的具体应用,目前的文献资料并不多 。

此外,我找到的一些信息显示,这种化合物的纯度为98%,它是固态,并且在密封干燥的环境下,室温下储存 。这可能意味着它在某些实验条件下有特定的应用,但具体的应用领域和方法需要进一步的研究和探索。

对于您的问题,我建议您咨询相关领域的专家或者查阅更多的科研文献,以获取更准确和详细的信息。如果您有其他问题,欢迎随时向我提问。我会尽我所能提供帮助。 。

Safety And Hazards

The specific safety and hazards of 2-([1,1’-Biphenyl]-2-yl)acetic acid are not explicitly mentioned in the search results. However, acetic acid is corrosive in concentrated form and can cause burns5. It is recommended to avoid breathing vapors, mist, or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas6.

Direcciones Futuras

The future directions of 2-([1,1’-Biphenyl]-2-yl)acetic acid are not explicitly mentioned in the search results. However, acetic acid has a wide range of applications as a polar, protic solvent7. In the field of analytical chemistry, glacial acetic acid is widely used in order to estimate substances that are weakly alkaline7.

Propiedades

IUPAC Name |

2-(2-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPABLWXCWUIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294739 | |

| Record name | 2-Biphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,1'-Biphenyl]-2-yl)acetic acid | |

CAS RN |

14676-52-9 | |

| Record name | 2-Biphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Biphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

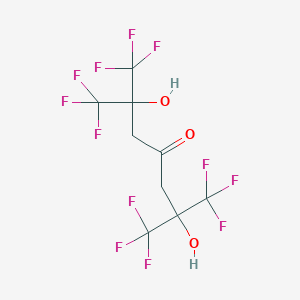

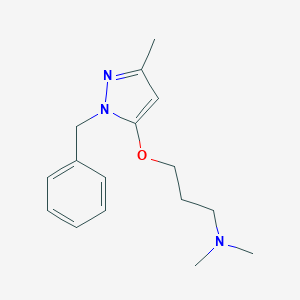

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

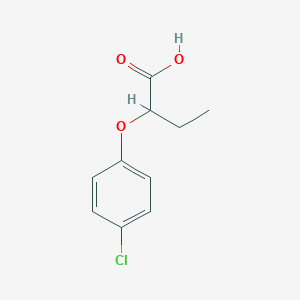

![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)